molecular formula C28H25ClN2O2 B15035910 11-(3-chlorophenyl)-3,3-dimethyl-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(3-chlorophenyl)-3,3-dimethyl-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B15035910
M. Wt: 457.0 g/mol
InChI Key: XGVRNXIZBHPKRH-UHFFFAOYSA-N
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Description

11-(3-chlorophenyl)-3,3-dimethyl-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a compound belonging to the benzodiazepine family. Benzodiazepines are known for their wide range of pharmacological effects, including anxiolytic, hypnotic, and anticonvulsant properties . This specific compound has been studied for its potential antioxidant and anxiolytic activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the methods for synthesizing 11-(3-chlorophenyl)-3,3-dimethyl-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves microwave-assisted synthesis. This method uses silica-supported fluoroboric acid as a catalyst . The reaction conditions typically involve heating the reactants in a microwave reactor, which significantly reduces the reaction time and increases the yield of the desired product .

Industrial Production Methods

In an industrial setting, continuous flow synthesis is an attractive method for producing benzodiazepines. This method allows for efficient and scalable production of the compound. Continuous flow synthesis involves the use of a flow reactor where reactants are continuously fed into the system, and the product is continuously collected .

Chemical Reactions Analysis

Types of Reactions

11-(3-chlorophenyl)-3,3-dimethyl-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may produce alcohols .

Mechanism of Action

The mechanism of action of 11-(3-chlorophenyl)-3,3-dimethyl-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to its anxiolytic and sedative effects . The molecular targets and pathways involved include the GABA_A receptor and associated signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11-(3-chlorophenyl)-3,3-dimethyl-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its potential antioxidant activity sets it apart from other benzodiazepines, making it a promising candidate for further research .

Properties

Molecular Formula

C28H25ClN2O2

Molecular Weight

457.0 g/mol

IUPAC Name

2-benzoyl-6-(3-chlorophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C28H25ClN2O2/c1-28(2)15-23-25(24(32)16-28)26(18-9-6-10-20(29)13-18)31-21-12-11-19(14-22(21)30-23)27(33)17-7-4-3-5-8-17/h3-14,26,30-31H,15-16H2,1-2H3

InChI Key

XGVRNXIZBHPKRH-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(NC3=C(N2)C=C(C=C3)C(=O)C4=CC=CC=C4)C5=CC(=CC=C5)Cl)C(=O)C1)C

Origin of Product

United States

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